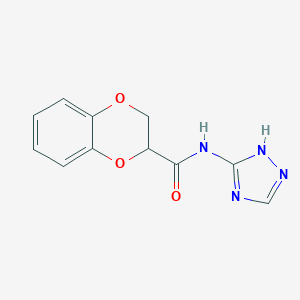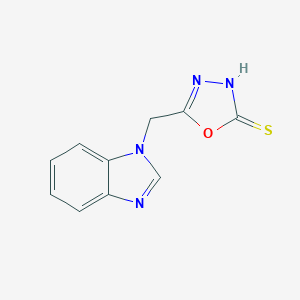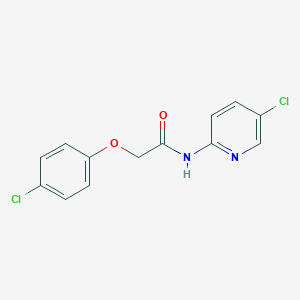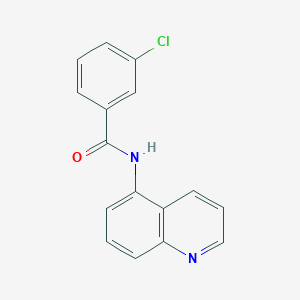
3-methoxy-N-quinolin-5-ylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-N-quinolin-5-ylbenzamide is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-quinolin-5-ylbenzamide typically involves the reaction of 3-methoxybenzoic acid with quinoline-5-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-methoxy-N-quinolin-5-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinoline ring can be reduced to form a dihydroquinoline derivative.
Substitution: The methoxy group can be substituted with other functional groups like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Reagents like halogens (e.g., bromine) or alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 3-hydroxy-N-(quinolin-5-yl)benzamide.
Reduction: Formation of 3-methoxy-N-(dihydroquinolin-5-yl)benzamide.
Substitution: Formation of 3-substituted-N-(quinolin-5-yl)benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
3-methoxy-N-quinolin-5-ylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-methoxy-N-quinolin-5-ylbenzamide involves its interaction with specific molecular targets in biological systems. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes involved in cellular processes, contributing to its biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-methoxy-N-(quinolin-8-yl)benzamide
- 3-methoxy-N-(quinolin-6-yl)benzamide
- 3-methoxy-N-(quinolin-2-yl)benzamide
Uniqueness
3-methoxy-N-quinolin-5-ylbenzamide is unique due to the specific position of the quinoline ring attachment, which can influence its chemical reactivity and biological activity. The methoxy group at the 3-position also contributes to its distinct properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
849118-86-1 |
|---|---|
Molekularformel |
C17H14N2O2 |
Molekulargewicht |
278.3g/mol |
IUPAC-Name |
3-methoxy-N-quinolin-5-ylbenzamide |
InChI |
InChI=1S/C17H14N2O2/c1-21-13-6-2-5-12(11-13)17(20)19-16-9-3-8-15-14(16)7-4-10-18-15/h2-11H,1H3,(H,19,20) |
InChI-Schlüssel |
LTNZCDTXAQGHJV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2C=CC=N3 |
Kanonische SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Ethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B361965.png)

![9-bromo-6-ethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B361972.png)
![2-(4-methoxyphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B361975.png)
![{3-[4-(3-Piperidylprop-1-ynyl)phenyl]prop-2-ynyl}piperidine](/img/structure/B361977.png)

![9-Chloro-6-ethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B361981.png)







